molecular formula C16H12OS B14640045 1H-Inden-1-one, 3-(methylthio)-2-phenyl- CAS No. 52711-23-6

1H-Inden-1-one, 3-(methylthio)-2-phenyl-

Cat. No.: B14640045
CAS No.: 52711-23-6
M. Wt: 252.3 g/mol
InChI Key: GWUNXSXKBUTDSF-UHFFFAOYSA-N
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Description

1H-Inden-1-one, 3-(methylthio)-2-phenyl- is an organic compound that belongs to the class of indenones. Indenones are characterized by a fused ring structure consisting of a benzene ring fused to a cyclopentenone ring. The presence of a phenyl group at the 2-position and a methylthio group at the 3-position makes this compound unique. It is of interest in various fields of research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 1H-Inden-1-one, 3-(methylthio)-2-phenyl- can be achieved through several synthetic routes. One common method involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives. This reaction is catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene, leading to the formation of 1-substituted-1H-indene and 1-indanone products . Another method involves the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates . Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring high yields and purity.

Chemical Reactions Analysis

1H-Inden-1-one, 3-(methylthio)-2-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl and methylthio groups can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Inden-1-one, 3-(methylthio)-2-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism by which 1H-Inden-1-one, 3-(methylthio)-2-phenyl- exerts its effects involves interactions with various molecular targets. The presence of the ketone and methylthio groups allows it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar compounds to 1H-Inden-1-one, 3-(methylthio)-2-phenyl- include:

Properties

CAS No.

52711-23-6

Molecular Formula

C16H12OS

Molecular Weight

252.3 g/mol

IUPAC Name

3-methylsulfanyl-2-phenylinden-1-one

InChI

InChI=1S/C16H12OS/c1-18-16-13-10-6-5-9-12(13)15(17)14(16)11-7-3-2-4-8-11/h2-10H,1H3

InChI Key

GWUNXSXKBUTDSF-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=O)C2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

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